2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Descripción general

Descripción

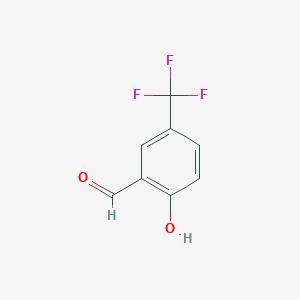

2-Hydroxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5F3O2. It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzaldehyde ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group into a benzaldehyde derivative. One common method is the reaction of 2-hydroxybenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

Oxidation: Formation of 2-hydroxy-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 2-hydroxy-5-(trifluoromethyl)benzyl alcohol.

Substitution: Formation of various ethers or esters depending on the substituent.

Aplicaciones Científicas De Investigación

Applications in Chemistry

Building Block for Organic Synthesis :

2-Hydroxy-5-(trifluoromethyl)benzaldehyde serves as a versatile building block in organic synthesis. Its unique functional groups allow for the construction of more complex organic molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Reagent in Chemical Reactions :

The compound can be utilized as a reagent in various chemical reactions, including condensation reactions and nucleophilic substitutions. Its ability to form hydrogen bonds due to the hydroxyl group makes it useful in reactions requiring specific steric and electronic properties .

Biological Applications

Potential Therapeutic Properties :

Research indicates that compounds with similar structures exhibit anti-inflammatory and antimicrobial activities. The presence of the hydroxyl group may enhance interactions with biological targets, making this compound a candidate for further investigation into its therapeutic potential .

Biochemical Probes :

Due to its unique functional groups, this compound is being explored as a biochemical probe to study various biological processes. The trifluoromethyl group can influence the compound's binding affinity to biological molecules, making it suitable for probing enzyme activities or receptor interactions .

Industrial Applications

Development of Specialty Chemicals :

In industrial settings, this compound is utilized in the formulation of specialty chemicals. Its properties can be harnessed to create materials with specific characteristics, such as enhanced durability or chemical resistance .

Synthesis of Agrochemicals :

The compound's reactivity allows it to be employed in the synthesis of agrochemicals, where it may contribute to the development of new pesticides or herbicides with improved efficacy and safety profiles .

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity and influence biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparación Con Compuestos Similares

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: Similar structure but with a trifluoromethoxy group (-OCF3) instead of a trifluoromethyl group.

2-Hydroxy-5-(trifluoromethyl)benzoic acid: An oxidized form of the compound with a carboxylic acid group.

2-Hydroxy-5-(trifluoromethyl)benzyl alcohol: A reduced form with an alcohol group

Uniqueness: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde is unique due to its specific functional groups that confer distinct reactivity and properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development .

Actividad Biológica

2-Hydroxy-5-(trifluoromethyl)benzaldehyde, also known by its CAS number 210039-65-9, is an aromatic compound characterized by a hydroxyl group and a trifluoromethyl group attached to a benzaldehyde structure. Its molecular formula is with a molecular weight of approximately 190.12 g/mol. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its unique chemical properties and potential biological activities.

Chemical Structure

The structural formula of this compound is depicted below:

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including antimicrobial, antifungal, and cytotoxic effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to increased biological activity.

Antimicrobial Activity

A study highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods. The results are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound possesses significant antimicrobial properties, making it a candidate for further development in antibiotic therapies.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human cancer cell lines to evaluate the compound's potential as an anticancer agent. The results are presented in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate that this compound exhibits promising cytotoxic effects against these cancer cell lines, warranting further investigation into its mechanisms of action.

The biological activity of this compound may be attributed to its ability to interact with key biological molecules. Interaction studies have shown that the compound can bind to proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells.

Case Study: Protein Binding

A specific case study investigated the binding affinity of this compound to the enzyme DHDPS (dihydrodipicolinate synthase), which is crucial for bacterial cell wall synthesis. The binding interactions were analyzed using molecular docking simulations, revealing a strong affinity that could inhibit bacterial growth.

Propiedades

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQPCQLNANMZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.